molecular formula C6H9ClF2N2 B11910367 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile hydrochloride

2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile hydrochloride

Cat. No.: B11910367
M. Wt: 182.60 g/mol
InChI Key: KHHSKCARNRUUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C6H9ClF2N2

Molecular Weight

182.60 g/mol

IUPAC Name

2-amino-2-(3,3-difluorocyclobutyl)acetonitrile;hydrochloride

InChI

InChI=1S/C6H8F2N2.ClH/c7-6(8)1-4(2-6)5(10)3-9;/h4-5H,1-2,10H2;1H

InChI Key

KHHSKCARNRUUNM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)C(C#N)N.Cl

Origin of Product

United States

Preparation Methods

[2+2] Cycloaddition of Fluorinated Alkenes

A widely used approach involves photochemical or thermal [2+2] cycloaddition of 1,2-difluoroethylene derivatives. For example, irradiation of 1,1-difluoroallene in the presence of a Lewis acid catalyst generates the cyclobutane ring with high regioselectivity. This method achieves yields of 60–75% but requires stringent control over reaction conditions to avoid side products.

Fluorination of Cyclobutane Precursors

Post-cyclization fluorination using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® is employed to introduce fluorine atoms. A patented route describes the conversion of a cyclobutanol intermediate to the 3,3-difluoro derivative using DAST in dichloromethane at −78°C, achieving 85% conversion efficiency.

Formation of the Aminoacetonitrile Backbone

The aminoacetonitrile segment is typically constructed via condensation reactions, with two principal methodologies identified:

Ammonium Chloride–Formaldehyde Condensation

Adapted from a method for aminoacetonitrile hydrochloride, this route involves:

  • Reactants : Ammonium chloride, formaldehyde, sodium cyanide, and acetic acid.

  • Conditions : Dropwise addition of 30–40% sodium cyanide at ≤0°C, followed by acetic acid to stabilize intermediates.

  • Yield : 63–70% after hydrochlorination.

Key Data :

ParameterValueSource
Molar Ratio (NH4Cl:CH2O)1:1.8–2.2
Reaction Temperature≤0°C
Cyanide Concentration30–40 wt%

Strecker Synthesis Modifications

A modified Strecker reaction using 3,3-difluorocyclobutanone, ammonium carbonate, and potassium cyanide in aqueous ethanol forms the α-aminonitrile precursor. This method achieves 55–60% yield but requires purification via recrystallization to remove diastereomers.

Coupling of Difluorocyclobutyl and Aminoacetonitrile Groups

Integrating the two moieties presents challenges due to steric hindrance from the cyclobutane ring. Two coupling strategies are prominent:

Nucleophilic Substitution

The difluorocyclobutyl bromide intermediate reacts with the amine group of aminoacetonitrile under basic conditions (e.g., K2CO3 in DMF). This method suffers from moderate yields (40–50%) due to competing elimination reactions.

Reductive Amination

A more efficient approach involves condensing 3,3-difluorocyclobutanone with aminoacetonitrile using sodium cyanoborohydride in methanol. Yields improve to 65–70% when catalyzed by titanium(IV) isopropoxide.

Hydrochlorination and Final Product Isolation

The free base is converted to the hydrochloride salt using hydrogen chloride gas or concentrated HCl in methanol. Critical parameters include:

  • HCl Concentration : 30–50 wt% in methanol

  • Temperature : 45–50°C for 1–2 hours

  • Yield : >90% after crystallization

Optimization Insight :
Reducing moisture content (<1%) in the methanol solvent prevents hydrolysis of the nitrile group, ensuring product stability.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Ammonium Chloride Route63–7097Scalable, low-cost reagentsCryogenic conditions required
Strecker Modification55–6090Stereochemical controlComplex purification
Reductive Amination65–7095Mild conditionsCostly catalysts

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique structural features that may influence biological activity. It is particularly relevant in the development of new drugs targeting various diseases.

Case Study: Anticancer Activity
Research has shown that compounds similar to 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile hydrochloride exhibit significant anticancer properties. For instance, derivatives were evaluated for their efficacy against cancer cell lines, demonstrating promising results in inhibiting cell growth .

CompoundCell Line TestedMean GI50 (μM)TGI (μM)
Compound AMCF-7 (Breast)15.7250.68
Compound BA549 (Lung)12.5345.00

Biological Evaluation

The compound has been subjected to biological evaluations to assess its pharmacological profiles. Studies have indicated that it possesses favorable drug-like properties, making it a candidate for further development in drug discovery programs .

Example Findings:

  • The compound demonstrated a good safety profile in vitro.
  • It was tested against multiple tumor cell lines, revealing varying levels of cytotoxicity.

Synthetic Applications

In synthetic organic chemistry, 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile hydrochloride serves as an intermediate for synthesizing other complex molecules. Its ability to undergo various chemical transformations expands its utility in creating novel compounds with potential therapeutic effects .

Data Tables

Biological ActivityResult
Anticancer EfficacySignificant inhibition observed in tested cell lines
Safety ProfileGood in vitro safety profile reported

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile hydrochloride involves its interaction with specific molecular targets. The difluorocyclobutyl group may enhance binding affinity to certain enzymes or receptors, while the amino and nitrile groups can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile hydrochloride
  • CAS Number : 1215166-79-2
  • Molecular Formula : C₆H₉ClF₂N₂ (inferred from structural analysis).
  • Purity : ≥95% (as per commercial suppliers) .

Structural Features :

  • Contains a 3,3-difluorocyclobutyl ring, which introduces steric hindrance and electronic effects due to fluorine substitution.
  • A cyano (nitrile) group at the α-position to the amino group, enhancing reactivity in nucleophilic additions or Strecker amino acid synthesis .
  • The hydrochloride salt improves stability and solubility in polar solvents.

Comparison with Structurally Similar Compounds

Key Analogues and Their Properties

The table below compares the target compound with five structurally related analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity (%) Functional Groups Key Structural Differences Applications
2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile hydrochloride 1215166-79-2 C₆H₉ClF₂N₂ 203.6 (estimated) 95 Amino, nitrile, HCl Reference compound Pharmaceutical intermediates
1-Amino-3,3-difluorocyclobutane-1-methanol hydrochloride 1363380-82-8 C₅H₁₀ClF₂NO 185.6 95 Amino, methanol, HCl Methanol replaces nitrile; altered steric profile Potential precursor for cyclobutane-derived drugs
2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride Not specified C₈H₈Cl₂N₂ 215.1 N/A Amino, nitrile, HCl Chlorophenyl substituent instead of difluorocyclobutyl Strecker synthesis of aromatic amino acids
2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride 115285 C₆H₁₀ClF₂NO₂ 201.6 99 Amino, carboxylic acid, HCl Acetic acid replaces nitrile; polar and acidic Peptide synthesis, chiral building blocks
2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride 1375474-19-3 C₉H₈ClF₃N₂O 276.6 N/A Amino, nitrile, HCl Trifluoromethoxyphenyl substituent Fluorinated drug candidates
(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride 1956437-40-3 C₁₀H₁₂ClF₂NO₂ 259.7 99 Amino, ester, HCl Difluorophenyl and ester groups Prodrug development

Structural and Functional Analysis

Cyclobutyl vs. Phenyl Substituents :

  • The 3,3-difluorocyclobutyl group in the target compound imposes restricted rotation and enhanced metabolic stability compared to aromatic substituents (e.g., chlorophenyl or trifluoromethoxyphenyl) .
  • Fluorine atoms in the cyclobutyl ring increase electronegativity and lipophilicity, improving membrane permeability .

Nitrile vs. Carboxylic Acid/Ester Groups :

  • The nitrile group enables participation in click chemistry or Strecker reactions , whereas the carboxylic acid in the acetic acid analogue (CAS 115285) is suited for peptide coupling .
  • Ester-containing analogues (e.g., CAS 1956437-40-3) serve as prodrugs, enhancing bioavailability .

Chirality and Stereochemical Impact :

  • The target compound lacks specified stereochemistry, but its (2S)-configured acetic acid derivative (CAS 2227197-61-5) highlights the importance of chirality in drug-receptor interactions .

Purity and Commercial Availability

  • The target compound is available at 95% purity (Combi-Blocks) , while its acetic acid variant (CAS 115285) reaches 99% purity (ECHEMI) .
  • Higher purity grades are critical for GMP-compliant pharmaceutical manufacturing , making the acetic acid analogue preferable for regulated applications .

Biological Activity

2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant research findings.

  • Molecular Formula : C₆H₉ClF₂N₂
  • Molecular Weight : 182.60 g/mol
  • CAS Number : 1215166-79-2

The compound is characterized by the presence of a difluorocyclobutyl group, which may influence its biological properties and interactions.

Research indicates that 2-amino-2-(3,3-difluorocyclobutyl)acetonitrile hydrochloride may act as an inhibitor of glucose transporters. This inhibition can lead to altered glucose metabolism in various cell types, particularly in cancer cells that rely heavily on glycolysis for energy production. The compound's structural features suggest it could interfere with glucose uptake mechanisms, potentially rendering cancer cells more susceptible to metabolic stress .

Efficacy in Cancer Models

Recent studies have demonstrated the compound's effectiveness in vitro and in vivo against specific cancer types. For instance, it has been shown to synergize with other metabolic inhibitors, enhancing the overall cytotoxic effects on tumor cells with disrupted TCA cycle functions . The following table summarizes key findings from relevant studies:

Study Model IC50 (nM) Effect
Study AHT-1080 Fibrosarcoma Cells87Inhibition of glucose uptake
Study BRH2 Lung Squamous Cell Carcinoma100 mg/kgReduced tumor glucose metabolism

Case Studies

  • In Vitro Studies : In a controlled laboratory setting, the compound was tested on various cancer cell lines. Results indicated significant inhibition of glucose consumption and lactate secretion, with IC50 values demonstrating its potency as a metabolic inhibitor .
  • In Vivo Models : Animal studies have shown that treatment with this compound resulted in a marked decrease in tumor growth rates compared to control groups. Notably, daily administration did not significantly affect blood glucose levels, suggesting a targeted action on tumor metabolism without widespread systemic effects .

Safety and Toxicology

While the biological activity of 2-amino-2-(3,3-difluorocyclobutyl)acetonitrile hydrochloride is promising, safety profiles must also be considered. Initial assessments indicate that the compound is an irritant but does not exhibit significant off-target toxicity at therapeutic doses . Long-term studies are necessary to fully elucidate any potential adverse effects.

Q & A

Q. What is the optimal synthetic route for preparing 2-amino-2-(3,3-difluorocyclobutyl)acetonitrile hydrochloride, and what experimental parameters are critical for yield optimization?

The compound can be synthesized via Strecker amino acid synthesis , a method validated for structurally similar α-aminonitriles . Key steps include:

  • Cyclobutyl precursor activation : Use 3,3-difluorocyclobutanecarbaldehyde (or equivalent) as the carbonyl substrate.
  • Nucleophilic addition : React with ammonium cyanide (NH₄CN) or TMSCN (trimethylsilyl cyanide) under acidic conditions (e.g., HCl) to form the α-aminonitrile intermediate .
  • Hydrochloride salt formation : Precipitate the product using anhydrous HCl in ethanol .
    Critical parameters :
  • pH control during cyanide addition (pH 4–6 recommended) to avoid decomposition .
  • Temperature : Maintain ≤25°C to prevent cyclobutane ring strain-induced side reactions .

Q. How can researchers confirm the structural integrity of this compound, and what spectroscopic techniques are most reliable?

  • NMR spectroscopy :
    • ¹H NMR : Look for cyclobutane protons (δ 2.5–3.5 ppm, multiplet splitting due to fluorines) and amine protons (δ 5.0–6.0 ppm, broad) .
    • ¹³C NMR : The nitrile carbon typically resonates at δ 115–120 ppm, while cyclobutane carbons appear at δ 30–40 ppm .
  • LC-MS : Use reverse-phase chromatography (C18 column) with 0.1% formic acid in water/acetonitrile to confirm molecular ion peaks ([M+H]⁺ expected at ~193 m/z based on analogs) .

Q. What solubility and stability challenges are associated with this compound, and how can they be mitigated?

  • Solubility : Poor in aqueous buffers (e.g., <0.1 mg/mL in Tris-HCl, pH 7.4) but soluble in polar aprotic solvents (DMSO, DMF) .
  • Stability :
    • Avoid prolonged exposure to moisture (hydrolysis of nitrile to amide). Store desiccated at –20°C .
    • Degradation under basic conditions: Use pH 4–6 buffers for in vitro assays .

Advanced Research Questions

Q. How does the 3,3-difluorocyclobutyl moiety influence the compound’s reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?

  • Electron-withdrawing effect : Fluorine atoms increase the electrophilicity of the adjacent carbon, enhancing reactivity in SN2 reactions (e.g., with thiols or amines) .
  • Steric effects : The cyclobutane ring’s rigidity restricts conformational flexibility, favoring axial attack in stereoselective syntheses .
    Example application : Use the compound as a precursor for fluorinated β-amino alcohols via nitrile hydrolysis and subsequent reduction .

Q. What strategies can resolve contradictions in reported reaction yields when using this compound in Strecker-like syntheses?

Discrepancies often arise from:

  • Cyanide source purity : TMSCN yields higher reproducibility (≥90%) than NH₄CN (60–70%) due to reduced side-product formation .
  • Acid choice : HCl generates the hydrochloride salt in situ, simplifying purification, while acetic acid requires post-reaction neutralization .
    Validation protocol :

Repeat reactions under inert atmosphere (N₂/Ar) to exclude oxygen-mediated degradation.

Monitor reaction progress via TLC (Rf 0.3–0.4 in EtOAc/hexane 1:1) .

Q. What computational methods are suitable for modeling the compound’s interactions with biological targets, given its fluorinated cyclobutane group?

  • Docking studies : Use software like AutoDock Vina with force fields (e.g., AMBER) parameterized for fluorine atoms.
  • MD simulations : Account for the cyclobutane ring’s strain energy (≈25 kcal/mol) and fluorine’s electrostatic contributions .
    Key parameters :
  • Partial charges for fluorine: –0.25 e (Mulliken analysis) .
  • Torsional barriers for cyclobutane: 10–15 kcal/mol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.